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Compound of Interest
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Cat. No.: B117787 Get Quote

Adenosine, a fundamental purine nucleoside, is a cornerstone of numerous biochemical

processes. It serves as a critical building block for nucleic acids and is central to cellular energy

transfer in the form of adenosine triphosphate (ATP).[1] Its role as a signaling molecule,

modulating everything from vascular tone to neurotransmission, makes it a molecule of

immense interest in physiology and pharmacology.[2] However, studying its dynamics in

complex biological systems presents a formidable challenge due to its rapid metabolism and

ubiquitous presence.

This guide delves into the chemical properties and applications of stable isotope-labeled

adenosine, with a focus on Carbon-13 (¹³C) enriched variants. The incorporation of ¹³C, a non-

radioactive, heavy isotope of carbon, into the adenosine structure creates a molecular probe

that is chemically identical to its native counterpart but physically distinguishable by mass. This

subtle yet powerful modification allows for precise tracking and absolute quantification,

transforming our ability to study adenosine's role in health and disease.

While various labeling patterns exist, this guide will cover common variants, including

adenosine labeled at the 5'-carbon of the ribose moiety (Adenosine-5'-¹³C), across the entire

ribose ring (Adenosine-¹³C₅), and throughout the entire molecule (Adenosine-¹³C₁₀,¹⁵N₅). These

labeled compounds serve as indispensable tools, primarily as internal standards for "gold

standard" quantitative bioanalysis and as tracers for metabolic flux analysis.[2][3][4]

Part 1: Core Physicochemical Properties
The foundational principle of using ¹³C-labeled adenosine is that its chemical behavior—

reactivity, solubility, and conformation—is virtually identical to that of unlabeled adenosine. The
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increase in mass due to the ¹³C isotope does not materially affect intermolecular forces or

reaction kinetics under typical biological conditions. This chemical equivalence is paramount,

ensuring that the labeled molecule faithfully represents the behavior of the endogenous analyte

during experimentation.[4]

Molecular Structure and Key Identifiers
The core structure consists of an adenine base linked to a ribofuranose sugar via a β-N₉-

glycosidic bond.[5] The numbering convention for the purine and ribose rings is critical for

understanding the specific location of isotopic labels.

Compound
Molecular

Formula

Molecular

Weight ( g/mol )

Canonical

SMILES
InChIKey

Adenosine

(Unlabeled)
C₁₀H₁₃N₅O₄ 267.24

C1=NC(=C2C(=

N1)N(C=N2)C3C

(C(C(O3)CO)O)

O)N

OIRDTQYFTAB

QOQ-

KQYNXXCUSA-

N

Adenosine-1'-¹³C C₉¹³CH₁₃N₅O₄ 268.23

C1=NC(=C2C(=

N1)N(C=N2)

[13CH]3CO)O)O)

N

OIRDTQYFTAB

QOQ-

OGIWRBOVSA-

N[6]

Adenosine

(ribose-¹³C₅)
C₅¹³C₅H₁₃N₅O₄ 272.21

C1=NC(=C2C(=

N1)N(C=N2)

[13CH]3([13CH]2

O)O)O)N

N/A

Adenosine-

¹³C₁₀,¹⁵N₅
¹³C₁₀H₁₃¹⁵N₅O₄ 285.18 N/A N/A

Data compiled from PubChem and commercial supplier information.[1][6][7]

Solubility, Stability, and Handling
Proper handling and storage are critical to maintain the integrity of ¹³C-labeled adenosine

standards and tracers.
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Property Specification Rationale and Expert Insight

Appearance White to Off-White Solid

Visual inspection is the first

line of quality control. Any

discoloration may indicate

degradation or impurities.

Solubility

Soluble in water (50 mg/mL for

unlabeled ATP), with slight

solubility in DMSO and

Methanol.[8]

For quantitative applications,

stock solutions are typically

prepared in water or a

DMSO/water mixture.

Sonication may be required for

complete dissolution. Always

use high-purity solvents to

avoid introducing

contaminants.

Storage (Solid)
Store at -20°C, desiccated,

and protected from light.[8][9]

Although stable at ambient

temperatures for shipping,

long-term storage at -20°C

minimizes slow decomposition.

[8] The hygroscopic nature of

adenosine necessitates

storage with a desiccant to

prevent water absorption.

Solution Stability

Store stock solutions at -80°C

for up to 6 months or -20°C for

1 month.[2]

Adenosine is stable in

aqueous solutions at a near-

neutral pH (6.8-7.4).[10] At

more extreme pH values, the

glycosidic bond can be

susceptible to hydrolysis. For

cellular assays, stock solutions

should be sterile-filtered (0.22

µm filter) before use.[2]

Melting Point 233-235°C (decomposes) for

Adenosine-¹³C₅.

The melting point is a key

indicator of purity. The value is

consistent with that of

unlabeled adenosine,
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reinforcing the minimal impact

of isotopic substitution on

physical properties.

Part 2: Methodologies and Core Applications
The utility of ¹³C-labeled adenosine stems from its mass difference, which is readily detectable

by mass spectrometers, and the nuclear spin of the ¹³C atom, which is detectable by NMR.

Section 2.1: Isotope Dilution Mass Spectrometry (ID-MS)
for Absolute Quantification
ID-MS is the definitive method for accurate bioanalysis. By adding a known quantity of ¹³C-

labeled adenosine (the internal standard) to a biological sample, the endogenous (unlabeled)

adenosine can be measured with exceptional precision.[4]

The Principle of Self-Validation: The core strength of this technique lies in the assumption that

the labeled internal standard and the endogenous analyte behave identically during sample

extraction, processing, and ionization in the mass spectrometer.[4] Any sample loss or matrix

effects will affect both compounds equally, meaning the ratio between them remains constant.

This constant ratio is used to calculate the absolute concentration of the endogenous analyte,

effectively creating a self-validating system in every sample.

The following diagram outlines the logical flow for the quantification of endogenous adenosine

in a plasma sample using a ¹³C-labeled internal standard.
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Sample Collection & Preparation

LC-MS/MS Analysis

Data Analysis

1. Blood Collection
Into 'STOP' Solution

2. Addition of Known Amount
of Adenosine-¹³C₅ IS

3. Protein Precipitation
(e.g., with Acetonitrile)

4. Centrifugation & 
Supernatant Collection

5. Injection onto
Reverse-Phase LC Column

Inject Supernatant

6. Electrospray Ionization (ESI)
& Mass Spectrometry

7. Multiple Reaction
Monitoring (MRM)

8. Peak Area Integration
(Analyte & IS)

Acquire Data

9. Calculate Peak Area Ratio
(Analyte / IS)

10. Quantify Concentration
Using Calibration Curve

Click to download full resolution via product page

Caption: Workflow for adenosine quantification using ID-MS.
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This protocol is adapted from established methods for the accurate measurement of adenosine

in blood, which requires immediate inhibition of enzymes that produce or degrade it.[11]

Preparation of "STOP" Solution:

Causality: Endogenous adenosine concentrations in blood are fleeting. A meticulously

designed "STOP" solution is essential to halt all metabolic activity instantly upon collection.

Prepare a solution containing inhibitors for key enzymes and transporters. A typical

formulation includes:

EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine): An adenosine deaminase inhibitor.

Dipyridamole: An inhibitor of equilibrative nucleoside transporters (ENTs).

APCP (α,β-methylene adenosine-5'-diphosphate): An inhibitor of ecto-5'-nucleotidase

(CD73), which prevents the formation of adenosine from AMP.

EDTA: To chelate divalent cations required by enzymes.

Sample Collection:

Draw venous blood directly into a tube containing the STOP solution and the ¹³C₅-

adenosine internal standard. Mix immediately and thoroughly.

Causality: Pre-aliquoting the internal standard into the collection tube ensures precise and

consistent spiking across all samples at the moment of collection, minimizing variance.

Sample Processing:

Centrifuge the collected blood at 4°C to separate plasma.

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

Vortex vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.

Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
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LC-MS/MS Analysis:

Liquid Chromatography (LC):

Column: C18 reverse-phase column (e.g., 150 x 2.0 mm, 3 µm particle size).[12]

Mobile Phase A: 25 mM ammonium acetate in water.[12]

Mobile Phase B: Acetonitrile.[12]

Flow Rate: 0.2 mL/min.[12]

Gradient: Isocratic elution with 10% Mobile Phase B is often sufficient for separation.

[12]

Tandem Mass Spectrometry (MS/MS):

Ionization: Electrospray Ionization (ESI), often in negative mode.[12]

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions: Monitor the specific precursor-to-product ion transitions. The +5 Da

mass shift from the five ¹³C atoms in the ribose moiety provides a clean, distinct signal

for the internal standard.[12]
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Compound Precursor Ion (m/z) Product Ion (m/z) Rationale

Adenosine

(Endogenous)
267.8 136.2

The precursor is the

[M-H]⁻ ion. The

product corresponds

to the adenine base

following

fragmentation.[12]

Adenosine-¹³C₅

(Internal Standard)
272.8 136.2

The precursor [M-H]⁻

is shifted by +5 Da.

The product ion is

identical as the

fragmentation cleaves

the unlabeled adenine

base.[12]

Quantification:

Generate a calibration curve by analyzing standards containing known concentrations of

unlabeled adenosine and a fixed concentration of the ¹³C₅-adenosine internal standard.

Plot the ratio of the analyte peak area to the internal standard peak area against the

concentration of the analyte.

Determine the concentration of adenosine in the unknown samples by interpolating their

peak area ratios from the calibration curve.

Section 2.2: ¹³C NMR Spectroscopy for Metabolic Flux
Analysis
While mass spectrometry excels at quantification, Nuclear Magnetic Resonance (NMR)

spectroscopy provides unparalleled insight into molecular structure and metabolic pathways.

The ¹³C nucleus has a nuclear spin of 1/2, making it NMR-active. However, its low natural

abundance (~1.1%) means that ¹³C NMR signals are typically weak. By using adenosine that is

highly enriched with ¹³C at specific positions, the signal from those positions is dramatically

amplified, allowing them to be traced as the molecule is metabolized by cells.[13]
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The Principle of Isotopic Tracing: When cells are cultured in a medium containing a ¹³C-labeled

substrate, that substrate is taken up and incorporated into various metabolic pathways.[13] By

analyzing cell extracts with ¹³C NMR or LC-MS, one can identify which downstream metabolites

have incorporated the ¹³C label. This provides direct evidence of active metabolic pathways

and can be used to measure the rate, or "flux," of metabolites through a given pathway.

This diagram illustrates how ¹³C from labeled adenosine can be traced through the purine

salvage pathway.
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Caption: Tracing ¹³C₅-adenosine through the purine salvage pathway.
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In a ¹³C NMR spectrum of labeled adenosine, the signal corresponding to the enriched carbon

position will be exceptionally intense. Comparing this to the spectrum of unlabeled adenosine

allows for unambiguous assignment.

Expected ¹³C Chemical Shifts for Adenosine (in H₂O): The following table, based on public

spectral databases for unlabeled adenosine, provides the expected regions for the key carbon

signals.[5]

Carbon Position Typical Chemical Shift (ppm) Notes

C1' 91.0 Ribose anomeric carbon.

C2' 73.3 Ribose carbon.

C3' 76.4 Ribose carbon.

C4' 88.5 Ribose carbon.

C5' 64.3 Ribose carbon.

C2 155.3 Adenine ring.

C4 151.2 Adenine ring.

C5 121.9 Adenine ring.

C6 158.4 Adenine ring.

C8 143.3 Adenine ring.

Reference data from the

Human Metabolome Database

(HMDB).[5]

Experimental Insight: When performing a metabolic flux experiment with Adenosine-¹³C₅, one

would expect to see significantly enhanced signals in the 60-95 ppm region of the ¹³C NMR

spectrum for any metabolite containing the intact ribose moiety derived from the tracer.

Part 3: Synthesis and Quality Control
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The synthesis of isotopically labeled compounds is a specialized process. For adenosine, a

common chemical synthesis route involves the condensation of a protected ribofuranose with

an adenine derivative, followed by deprotection.[14] To produce ¹³C-labeled adenosine, a ¹³C-

labeled precursor, typically the ribose sugar, is used in the synthesis.

Quality Control (QC): A System of Validation Rigorous QC is essential to validate the identity,

purity, and isotopic enrichment of the final product. A multi-platform approach ensures

trustworthiness.

QC Parameter Method
Purpose and Acceptance

Criteria

Chemical Purity

High-Performance Liquid

Chromatography (HPLC) with

UV detection

Confirms the percentage of the

desired compound relative to

any chemical impurities.

Typical Specification: ≥97%.[1]

Structural Identity
¹H NMR and ¹³C NMR

Spectroscopy

Confirms that the chemical

structure is correct and that the

isotopic label is at the intended

position(s). The spectra should

match reference spectra.

Isotopic Enrichment Mass Spectrometry (MS)

Determines the percentage of

molecules that contain the ¹³C

label (atom %). Typical

Specification: ≥98 atom %.[7]

Molecular Weight
High-Resolution Mass

Spectrometry (HRMS)

Confirms the exact mass of the

molecule, providing further

evidence of correct identity

and isotopic composition.

Conclusion
¹³C-labeled adenosine is a powerful and versatile tool that provides unparalleled clarity in

biological research. Its chemical fidelity to the endogenous molecule, combined with its

physical distinctness, enables researchers to perform highly accurate quantitative studies and
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to map metabolic pathways with confidence. From drug development and clinical diagnostics to

fundamental metabolic research, the applications of stable isotope-labeled adenosine empower

scientists to ask and answer questions that would be otherwise intractable.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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